

An In-depth Technical Guide to the Physicochemical Properties of Benzoic Acid

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Compound of Interest

Compound Name: *Benzoic Acid*

Cat. No.: *B1666594*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid ($\text{C}_6\text{H}_5\text{COOH}$) is the simplest aromatic carboxylic acid, consisting of a carboxyl group attached to a benzene ring. It appears as a colorless, crystalline solid.^{[1][2][3][4][5]} This compound and its derivatives are of significant interest in the pharmaceutical, chemical, and food industries, primarily for their roles as preservatives, chemical intermediates, and therapeutic agents.^{[1][6][7]} A thorough understanding of its physicochemical properties is paramount for its effective application in research and development. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and logical workflows to illustrate key concepts.

Core Physicochemical Properties

The physicochemical characteristics of **benzoic acid** are summarized in the tables below. These properties are fundamental to predicting its behavior in various chemical and biological systems.

General and Physical Properties

Property	Value	References
Molecular Formula	C ₇ H ₆ O ₂	[3]
Molar Mass	122.12 g/mol	[3][6]
Appearance	Colorless to white crystalline solid/powder	[1][2][4][5][8]
Odor	Faint, pleasant odor	[1][2][5]
Melting Point	122 - 122.4 °C	[1][2][3][6][8][9]
Boiling Point	249.2 - 250 °C	[1][3][8][9][10]
Density	1.2659 g/cm ³ (at 15 °C)	[1][3][5][9]
pKa (in water at 25 °C)	4.2	[3][4][5]
Vapor Pressure	10 mmHg (at 132 °C)	[11]
Sublimation	Begins at 100 °C	[2][12]

Solubility Profile

Benzoic acid's solubility is dictated by its molecular structure: the non-polar benzene ring leads to low solubility in water, while the polar carboxyl group allows for solubility in various organic solvents.[3][13] Solubility in water is highly dependent on temperature and pH. In basic conditions, it forms the more soluble benzoate ion.[13]

Table 2.2.1: Solubility in Water

Temperature (°C)	Solubility (g/L)	References
0	1.7	[1] [3] [4]
18	2.7	[1] [3]
25	3.44	[1] [3] [4]
40	5.51	[1] [3]
75	21.45	[1] [3] [14]
100	56.31	[1] [3] [4]

Table 2.2.2: Solubility in Organic Solvents

Solvent	Solubility	References
Ethanol	Readily soluble	[2] [13] [14]
Methanol	Readily soluble	[2] [14]
Acetone	Readily soluble	[3] [4] [5]
Diethyl Ether	Readily soluble	[2] [5] [13]
Chloroform	Readily soluble	[2] [13]
Benzene	Soluble	[2] [3] [5]
Carbon Tetrachloride	Soluble	[2] [3] [5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quantification of **benzoic acid**.

Table 3.1: Key Spectroscopic Data

Technique	Key Peaks / Shifts	References
IR Spectroscopy (cm ⁻¹)	~2500-3300 (Broad O-H stretch), ~1670-1684 (C=O stretch), ~1600 (C=C aromatic stretch)	[15][16]
¹ H NMR (ppm)	~7.5 (ortho-protons), ~7.1 (para-proton), ~7.0 (meta-protons)	[17]
¹³ C NMR (ppm)	5 distinct signals (~125-135 for aromatic carbons, higher for carboxyl carbon)	[18]
Mass Spectrometry (m/z)	122 (Molecular Ion [M] ⁺), 105 (Base Peak, [M-OH] ⁺), 77 ([C ₆ H ₅] ⁺)	[19]

Experimental Protocols

Detailed and standardized methodologies are essential for obtaining reliable and reproducible physicochemical data.

Determination of pKa via Potentiometric Titration

This protocol determines the acid dissociation constant (pKa) of **benzoic acid** by titrating it with a strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.[20][21]

Methodology:

- Preparation of Solutions:
 - Prepare a standardized solution of 0.1 M Sodium Hydroxide (NaOH).
 - Prepare a ~0.1 M solution of **benzoic acid** by accurately weighing the solid and dissolving it in a known volume of deionized water. Gentle heating may be required to fully dissolve the acid. Allow the solution to return to room temperature.

- Apparatus Calibration:
 - Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.[22]
- Titration Procedure:
 - Pipette a known volume (e.g., 25 mL) of the **benzoic acid** solution into a beaker.
 - Immerse the calibrated pH electrode into the solution.
 - Fill a burette with the standardized 0.1 M NaOH solution.
 - Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, stir the solution and record the pH and the total volume of NaOH added.[23]
 - Continue adding titrant, reducing the increment size as the pH begins to change more rapidly, especially near the equivalence point.
 - Continue the titration well past the equivalence point until the pH stabilizes.
- Data Analysis:
 - Plot a titration curve with pH on the y-axis and the volume of NaOH added on the x-axis.
 - Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).
 - Identify the volume of NaOH required to reach the equivalence point (V_{eq}).
 - The half-equivalence point is at $V_{eq} / 2$.
 - Determine the pH from the titration curve at the half-equivalence point. At this point, $pH = pK_a$. [20][21]

Determination of Solubility via the Shake-Flask Method

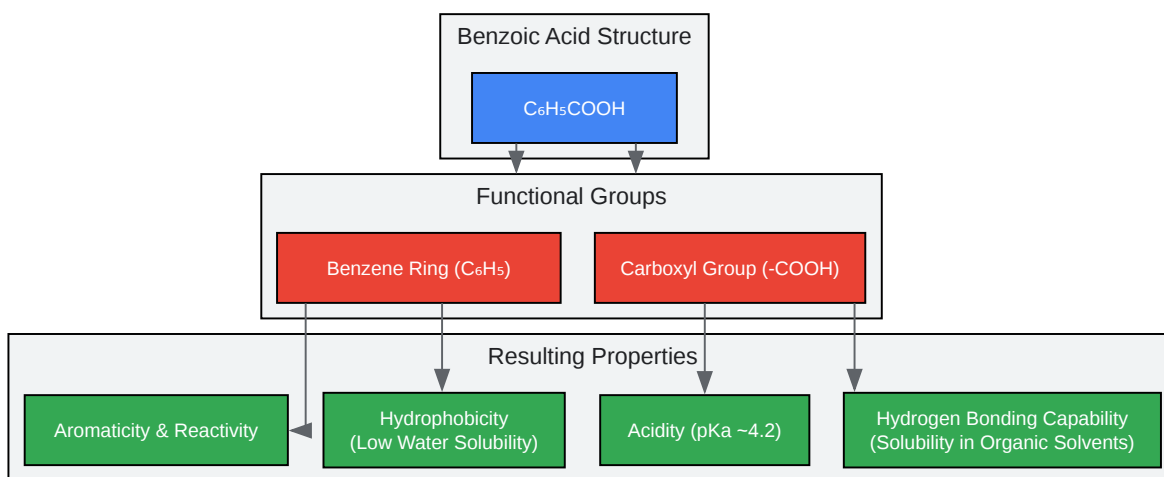
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[24]

Methodology:

- Preparation:
 - Add an excess amount of solid **benzoic acid** to a series of stoppered flasks or vials, each containing a known volume of the desired solvent (e.g., water, ethanol).[24] Ensuring an excess of solid is visible is crucial for achieving saturation.
- Equilibration:
 - Place the sealed flasks in a constant-temperature shaker bath.
 - Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[25]
- Phase Separation:
 - After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle.
 - Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter (e.g., 0.45 μm) to remove any undissolved microparticles.
- Quantification:
 - Accurately dilute the filtered supernatant with a suitable solvent.
 - Determine the concentration of **benzoic acid** in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation:
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of **benzoic acid** at that specific temperature.

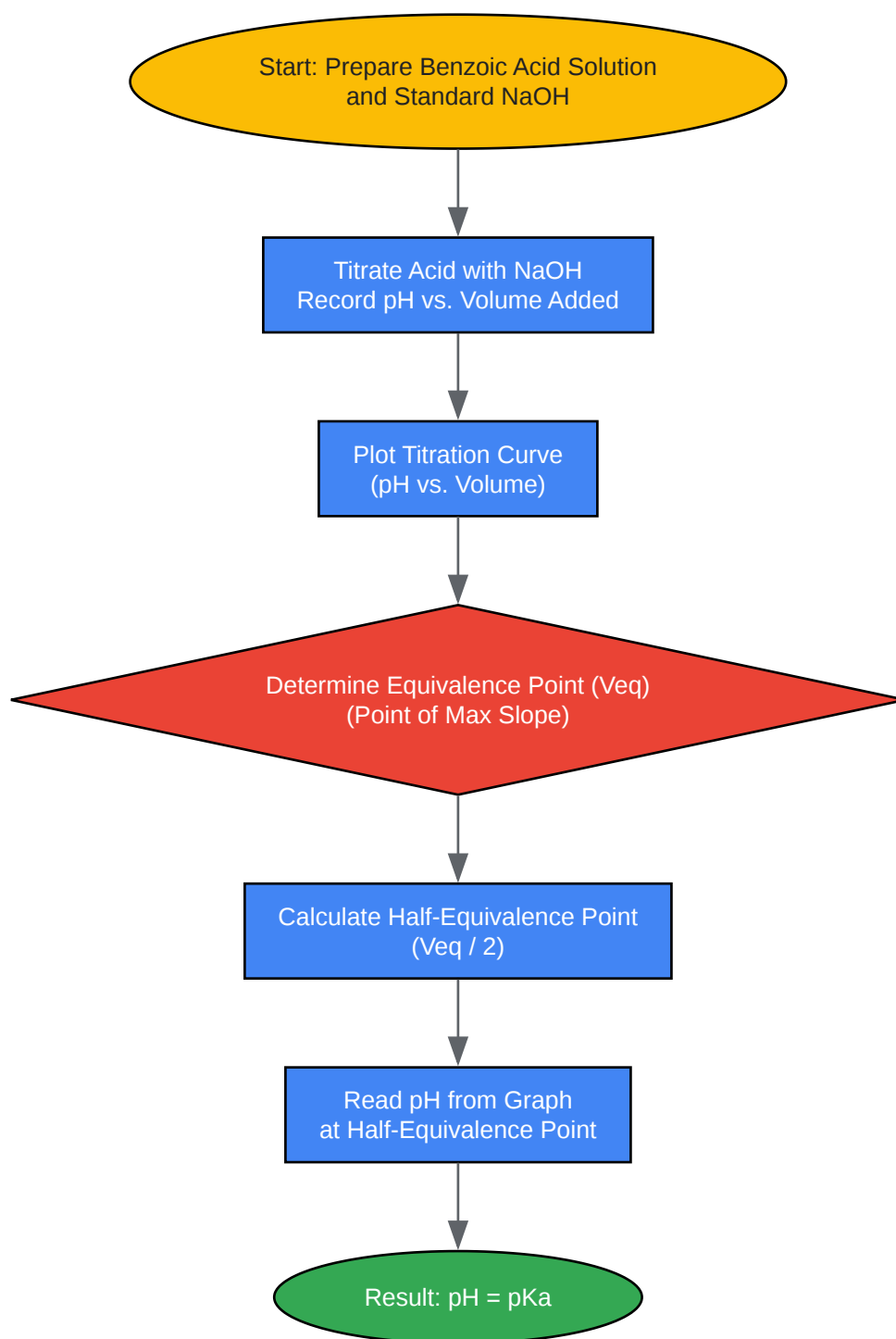
Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key logical and experimental flows related to **benzoic acid**.



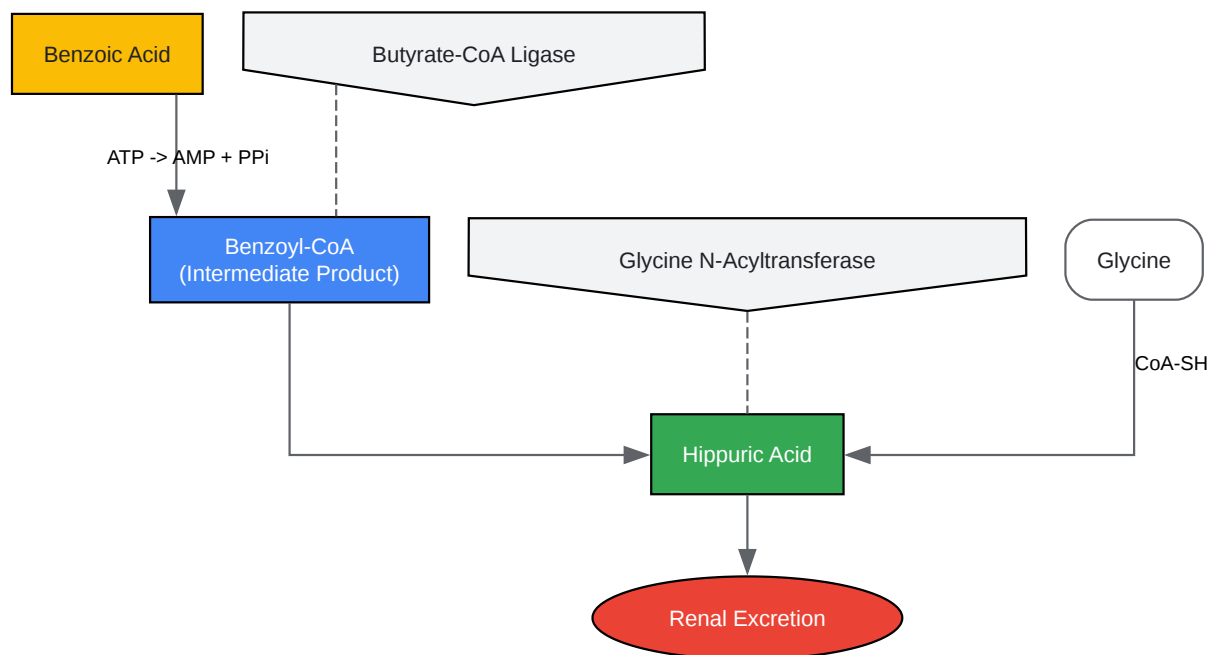
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Caption: Relationship between **benzoic acid**'s structure and its key properties.



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Caption: Experimental workflow for the determination of pKa by titration.



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Caption: Simplified metabolic pathway of **benzoic acid** in mammals.[1]

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